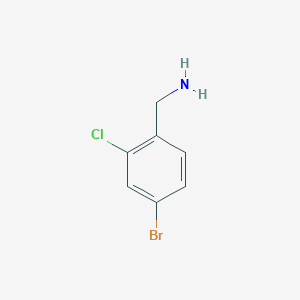

(4-Bromo-2-chlorophenyl)methanamine

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, (4-Bromo-2-chlorophenyl)methanamine serves as a crucial starting material or intermediate. The presence of multiple reactive sites—the primary amine group and the halogenated aromatic ring—allows for a variety of chemical transformations. The amine group can readily undergo reactions such as N-alkylation, acylation, and condensation to form Schiff bases, while the halogen atoms can participate in cross-coupling reactions, offering a pathway to construct intricate molecular architectures.

The strategic placement of the bromo and chloro substituents on the phenyl ring is of particular importance in medicinal chemistry. These halogens can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is a valuable scaffold for the development of novel therapeutic agents. Research has shown that compounds incorporating the 4-bromo-2-chlorophenyl moiety exhibit a range of biological activities, including potential as anticancer and antimicrobial agents. nih.gov For instance, derivatives have been investigated for their inhibitory effects on enzymes like topoisomerase, which are crucial for cell division and are prominent targets in cancer therapy. rsc.org

Scope and Objectives of Academic Inquiry

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical and structural properties, synthesis, and its application as a synthetic intermediate. This inquiry will be structured to highlight its importance in advanced chemical research, particularly in the fields of organic synthesis and medicinal chemistry. The discussion will be strictly limited to the scientific aspects of the compound, excluding any information on dosage, administration, or adverse effects.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the interactive table below. These properties are crucial for its handling, reactivity, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C7H7BrClN | uni.lu |

| Molecular Weight | 220.50 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 771574-32-4 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Predicted XlogP | 2.4 | uni.lu |

| InChI | 1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | sigmaaldrich.com |

| InChIKey | IDCCCALUDZWGIS-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1Br)Cl)CN | uni.lu |

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, often starting from more readily available precursors. One common strategy involves the reduction of the corresponding nitrile or amide. For instance, 4-bromo-2-chlorobenzonitrile (B136228) can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride.

Alternatively, multi-step syntheses starting from aniline (B41778) have been reported for related compounds, which could be adapted for the target molecule. researchgate.net A plausible route could involve the acetylation of 2-chloroaniline, followed by bromination to introduce the bromine atom at the para position, and then subsequent chemical modifications to convert the acetylamino group into a methylamine.

The reactivity of this compound is dictated by its functional groups. The primary amine is a nucleophile and a base, readily reacting with electrophiles. The aromatic ring, substituted with a deactivating chloro group and a bromo group, is less susceptible to electrophilic aromatic substitution than benzene (B151609). However, the halogen atoms are key to its utility in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Role as a Building Block in Advanced Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The presence of the halogen atoms provides handles for introducing a wide variety of substituents through cross-coupling chemistry.

In medicinal chemistry, this compound is a key intermediate in the synthesis of various therapeutic agents. For example, it has been used in the development of endothelin receptor antagonists, which are investigated for the treatment of hypertension and other cardiovascular diseases. acs.orgresearchgate.net The 4-bromo-2-chlorophenyl moiety is a common feature in a number of potent inhibitors of various enzymes.

Furthermore, its derivatives have shown promise in the development of anticancer agents. The introduction of this fragment into larger molecular scaffolds has led to the discovery of compounds that can inhibit tumor growth by targeting key cellular pathways. rsc.org A patent has described a one-pot synthesis method for a related diphenylmethane (B89790) derivative, highlighting the industrial relevance of such compounds. google.com

Structural Analysis and Elucidation

The predicted XlogP value of 2.4 suggests a moderate level of lipophilicity, which is an important parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chlorophenyl Methanamine and Its Analogs

Strategies for Benzyl (B1604629) Amine Moiety Formation

The creation of the benzylamine (B48309) functional group is a critical step in the synthesis of the target compound. Several established organic reactions can be employed for this transformation.

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of (4-bromo-2-chlorophenyl)methanamine, this would typically start from 4-bromo-2-chlorobenzaldehyde.

The reaction proceeds by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal. This intermediate then loses a molecule of water to form an imine, which is subsequently reduced. wikipedia.org A variety of reducing agents can be used, with their selection often depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics | Solvents |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Sensitive to water, not compatible with methanol. | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane |

| Sodium cyanoborohydride (NaCNBH3) | Not sensitive to water. Lewis acids like Ti(iPrO)4 or ZnCl2 can be added to improve yields. commonorganicchemistry.com | Methanol (MeOH) |

| Sodium borohydride (B1222165) (NaBH4) | Can reduce both aldehydes and ketones, so it's added after imine formation. commonorganicchemistry.com | Methanol (MeOH), Ethanol (EtOH) |

| Catalytic Hydrogenation (e.g., H2/Pd) | A common direct reductive amination method. wikipedia.org | Various |

This table summarizes common reducing agents used in reductive amination, based on information from various sources. wikipedia.orgcommonorganicchemistry.com

For instance, cobalt nanoparticles have been shown to be effective catalysts for the reductive amination of 4-bromobenzaldehyde (B125591) with ammonia (B1221849) and hydrogen, yielding the corresponding benzylamine. researchgate.net While direct alkylation of amines can be difficult to control, reductive amination offers a more controlled approach to synthesizing substituted amines. masterorganicchemistry.com

Another key strategy for synthesizing benzylamines is the reduction of the corresponding benzonitrile. In this case, 4-bromo-2-chlorobenzonitrile (B136228) serves as the precursor. guidechem.com The cyano group (-CN) can be reduced to a primary amine group (-CH2NH2) using various reducing agents.

A common method for this transformation is treatment with a reducing agent like sodium borohydride in a suitable solvent, such as ethanol, followed by treatment with aqueous HCl. googleapis.com This approach is often utilized in the synthesis of pharmaceutical intermediates. googleapis.com

4-Bromo-2-chlorobenzonitrile itself can be synthesized through methods such as the Sandmeyer reaction, starting from 4-cyano-3-chloroaniline. guidechem.comchemicalbook.com This involves diazotization of the aniline (B41778) followed by reaction with a copper(I) bromide solution. chemicalbook.com

The formation of the benzylamine can also be achieved through nucleophilic substitution on a suitable benzyl halide. For example, 2-chlorobenzylamine (B130927) can be prepared from 2-chlorobenzyl chloride in a two-step process involving reaction with an alkali metal phthalimide (B116566) to form an intermediate, which is then cleaved to yield the desired amine. google.com This general principle can be applied to appropriately substituted benzyl halides to generate the corresponding benzylamines.

Aromatic Ring Functionalization and Derivatization

The specific substitution pattern of the aromatic ring in this compound requires controlled halogenation methods.

Achieving the desired 4-bromo-2-chloro substitution pattern often involves a multi-step synthesis where the halogen atoms are introduced sequentially. The directing effects of the substituents already present on the benzene (B151609) ring guide the position of the incoming electrophile.

For example, a multi-step synthesis starting from aniline can be employed to produce 4-bromo-2-chloroaniline (B1269894). researchgate.netcram.com This process typically involves:

Acetylation of aniline: The amino group is protected as an acetamido group. This is done to reduce the activating effect of the amine and to direct subsequent substitutions. researchgate.netcram.com

Bromination: The acetanilide (B955) is then brominated, with the acetamido group directing the bromine to the para position to form 4-bromoacetanilide. researchgate.net

Chlorination: Subsequent chlorination introduces a chlorine atom at the ortho position relative to the acetamido group, yielding 4-bromo-2-chloroacetanilide. researchgate.net

Hydrolysis: The protecting acetyl group is then removed to give the final 4-bromo-2-chloroaniline. researchgate.net

Similarly, direct bromination of 2-chlorophenol (B165306) can yield 4-bromo-2-chlorophenol, a valuable intermediate. google.com The reaction conditions can be optimized to favor the formation of the desired isomer. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

In the context of synthesizing analogs of this compound, the bromine atom can be selectively replaced through a Suzuki-Miyaura coupling. For instance, 4-bromo-2-chlorobenzonitrile can undergo a Suzuki reaction to introduce an aryl or other organic group at the 4-position. guidechem.comgoogleapis.com This demonstrates the utility of this reaction in modifying the aromatic ring of precursors to the target molecule.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com

Sandmeyer Reactions in Halogenated Aryl Amine Synthesis

The Sandmeyer reaction is a cornerstone in synthetic organic chemistry for the transformation of primary aromatic amines into a wide array of functionalized arenes. byjus.comnih.gov Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the formation of an aryl diazonium salt from an aniline derivative, which is then displaced by a nucleophile, typically in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in This method is particularly valuable for introducing halogen atoms (chloro, bromo) or cyano groups onto an aromatic ring, often with high yields and under mild conditions. wikipedia.orgtutorchase.com

The reaction is a type of radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical with the loss of nitrogen gas, a thermodynamically favorable process. The aryl radical then reacts with a copper(II) species, transferring the halide or other nucleophile to the aromatic ring and regenerating the copper(I) catalyst. wikipedia.org

In the context of synthesizing precursors for this compound, the Sandmeyer reaction is a powerful tool. A plausible synthetic route would involve the preparation of 4-bromo-2-chlorobenzonitrile. This intermediate could be synthesized from a starting material like 2-amino-4-bromobenzonitrile (B1277943) or 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer diazotization-cyanation or diazotization-halogenation sequence. Subsequently, the nitrile group of 4-bromo-2-chlorobenzonitrile can be reduced to the primary amine (-CH₂NH₂) to yield the final product, this compound. The versatility of the Sandmeyer reaction allows for the strategic introduction of the required halogen substituents on the aromatic ring, which is a critical step in constructing the target molecule. nih.govlscollege.ac.in

Lithiation and Subsequent Quenching Reactions

Directed ortho-lithiation is a potent strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalating group (DMG) using a strong organolithium base, such as n-butyllithium or sec-butyllithium. Halogens can serve as directing groups, facilitating deprotonation at an adjacent position. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped by a variety of electrophiles to introduce a wide range of substituents.

Theoretically, a lithiation approach could be applied to the synthesis of this compound. A potential starting material would be 1-bromo-3-chlorobenzene. Treatment with a strong lithium amide base could selectively deprotonate the C2 position, which is situated between the two halogen atoms, to form 2-chloro-6-bromophenyllithium. However, achieving the desired 4-bromo-2-chloro substitution pattern via this method would require a different starting material and careful control of regioselectivity, which can be challenging in polyhalogenated systems.

Once the desired aryllithium species is formed, it could be quenched with an aminomethylating electrophile to install the methanamine group. For instance, reaction with N,N-dimethylformamide (DMF) would yield an aldehyde, which could then be converted to the amine via reductive amination. pressbooks.pub Alternatively, quenching with an iminium ion equivalent could directly introduce the aminomethyl group. While lithiation is a powerful synthetic tool, its application for the specific synthesis of this compound is not widely reported, suggesting that other routes may be more efficient or offer better control over the substitution pattern.

Asymmetric Synthesis and Stereochemical Control

The principles of asymmetric synthesis and stereochemical control are fundamental in the preparation of chiral molecules, where the spatial arrangement of atoms is critical to the compound's function. These strategies aim to selectively produce one enantiomer or diastereomer over others.

However, the target molecule, this compound, is an achiral compound. It does not possess a stereocenter, which is typically a carbon atom bonded to four different substituents. The methanamine group (-CH₂NH₂) attached to the phenyl ring does not create a chiral center. Consequently, there are no enantiomers or diastereomers of this molecule. Therefore, the concepts of asymmetric synthesis and stereochemical control are not applicable to its preparation.

Scalable Synthesis and Industrial Process Development Considerations

The transition of a synthetic route from a laboratory scale to an industrial process involves a distinct set of challenges and considerations. For a molecule like this compound, which may serve as a key building block in the pharmaceutical or agrochemical industries, developing a scalable, cost-effective, and safe synthesis is paramount. Related compounds, such as 4-bromo-2-chlorophenols, are recognized as valuable intermediates for producing insecticides, indicating an industrial demand for such halogenated structures. google.comgoogle.com

A practical and scalable route to this compound would likely involve the reduction of a readily accessible precursor such as 4-bromo-2-chlorobenzonitrile or 4-bromo-2-chlorobenzamide.

Reduction of 4-bromo-2-chlorobenzonitrile: The catalytic hydrogenation of the nitrile is a highly attractive industrial method. This process typically uses catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. It avoids the use of stoichiometric metal hydride reagents like LiAlH₄, which are expensive and pose safety challenges on a large scale. pressbooks.pubyoutube.com

Reduction of 4-bromo-2-chlorobenzamide: The corresponding amide can also be reduced to the amine. Catalytic hydrogenation or other catalytic reduction methods would be preferred over metal hydrides for industrial applications. The amide can be prepared from the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.

Key considerations for industrial process development include:

Cost and Availability of Starting Materials: The economic viability of the entire process hinges on the cost of the initial raw materials.

Process Safety: The potential for runaway reactions, handling of hazardous reagents (e.g., strong bases, flammable solvents), and management of high-pressure hydrogenations must be thoroughly assessed and controlled.

Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput is crucial. One-pot procedures, where multiple reaction steps are carried out in the same reactor, can significantly improve efficiency and reduce waste. google.com

Catalyst Selection and Recycling: The choice of catalyst impacts both cost and environmental footprint. Developing methods for efficient catalyst recovery and recycling is a key aspect of green chemistry and sustainable manufacturing. organic-chemistry.org

Product Purification: The final product must meet stringent purity specifications. Developing robust and scalable purification methods, such as crystallization or distillation, is essential to remove impurities and byproducts. google.com

Waste Management: Minimizing waste generation and developing effective protocols for treating the waste streams are critical environmental and regulatory considerations.

For the synthesis of this compound, a process starting from 4-bromo-2-chloroaniline, followed by diazotization and cyanation (Sandmeyer reaction) to get the nitrile, and subsequent catalytic hydrogenation would represent a plausible and scalable industrial route.

Advanced Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Chlorophenyl Methanamine Scaffolds

Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Aliphatic Positions

The reactivity of (4-Bromo-2-chlorophenyl)methanamine is characterized by the interplay of its substituents: the bromine and chlorine atoms, and the aminomethyl group. The halogen atoms are deactivating, electron-withdrawing groups, while the aminomethyl group can have varied effects.

Aromatic Substitution: The benzene (B151609) ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing halogen atoms. However, the substitution pattern can be influenced by the directing effects of these groups. For instance, in related structures like 4-bromo-2-chloroaniline (B1269894), the amino group, a strong activator, directs incoming electrophiles to the ortho and para positions. youtube.com In the case of this compound, the aminomethyl group is less activating than a primary amine, but can still influence the regioselectivity of substitution reactions.

Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, particularly at the positions activated by the electron-withdrawing groups. However, these reactions often require harsh conditions or the presence of a strong nucleophile. For example, the amination of similar dihalonitroarenes has been shown to proceed with regioselectivity, where the first amination occurs at the position ortho to the nitro group. wiley-vch.de

Aliphatic Substitution: The primary amine of the methanamine moiety is a nucleophile and can readily participate in nucleophilic substitution reactions. For example, it can react with alkyl halides in an SN2 type reaction to form secondary or tertiary amines. youtube.com The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com

Oxidation and Reduction Transformations of the Amine Functionality

The amine functionality of this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation: Primary amines can be oxidized to a range of products, including nitroso compounds, nitro compounds, and, under more vigorous conditions, carboxylic acids (with cleavage of the C-N bond). The specific product depends on the oxidizing agent and reaction conditions.

Reduction: While the amine group itself is already in a reduced state, the aromatic nitro derivatives of this compound can be reduced to form the corresponding anilines. For example, the reduction of a nitro group to an amine is a common transformation in the synthesis of aromatic amines, often accomplished using reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation. youtube.com

Formation of Schiff Bases and Coordination Chemistry

The primary amine in this compound is a key functional group for the synthesis of Schiff bases, which are important ligands in coordination chemistry.

Ligand Synthesis and Metal Complexation

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. internationaljournalcorner.com In the case of this compound, it can react with various aldehydes, such as salicylaldehyde (B1680747) derivatives, to form the corresponding imine or Schiff base ligand. internationaljournalcorner.comresearchgate.net These ligands, often possessing multiple coordination sites (e.g., the imine nitrogen and a hydroxyl group from the aldehyde), can then be used to form complexes with a variety of metal ions. researchgate.netimpactfactor.org The synthesis of these complexes often involves reacting the Schiff base ligand with a metal salt in a suitable solvent, sometimes with heating. impactfactor.org

For example, a Schiff base derived from 4-bromo-2-methylaniline (B145978) and 2-hydroxy-5-methylbenzaldehyde (B1329341) has been used to synthesize mixed ligand complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), often in the presence of a secondary ligand like 1,10-phenanthroline. researchgate.net

Structural Analysis of Metal Complexes

The resulting metal complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction. These studies provide insights into the coordination geometry of the metal center and the bonding between the metal and the ligand. researchgate.net For instance, Schiff base complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the nature of the ligands. internationaljournalcorner.comresearchgate.net X-ray diffraction studies on related Schiff bases have revealed details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen-halogen contacts. nih.gov

Cycloaddition and Rearrangement Reactions

While specific examples of cycloaddition and rearrangement reactions involving this compound are not extensively documented in the provided search results, the general principles of these reactions can be applied to this scaffold.

Cycloaddition Reactions: The aromatic ring of the molecule could potentially participate in cycloaddition reactions, although this is less common for benzenoid systems unless they are appropriately activated. More likely, derivatives of this compound could undergo cycloaddition. For instance, if the amine were converted to an isonitrile, it could participate in cycloaddition reactions with acetylene (B1199291) derivatives. nih.gov The feasibility and outcomes of such reactions depend on factors like the electronic nature of the reactants and the reaction conditions (thermal or photochemical). youtube.com

Rearrangement Reactions: Rearrangement reactions could potentially be induced under specific conditions. For example, treatment of related N-haloamines can sometimes lead to rearrangements where the halogen migrates to the aromatic ring. However, specific studies on such rearrangements for this compound were not found.

Functionalization of Halogen Substituents in Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring of this compound are key sites for functionalization via cross-coupling reactions, particularly Suzuki-Miyaura coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogens in these reactions typically follows the order I > Br > Cl. Therefore, the bromine atom in this compound would be expected to be more reactive than the chlorine atom in Suzuki-type couplings.

For example, in a related system, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromo group on the aniline (B41778) ring was found to be more reactive and preferentially underwent Suzuki cross-coupling with various boronic acids compared to the bromo group on the thiophene (B33073) ring. nih.gov This regioselectivity is a valuable aspect in the synthesis of complex molecules, allowing for sequential functionalization of the dihalogenated scaffold. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. wiley-vch.de

Spectroscopic and Structural Elucidation of 4 Bromo 2 Chlorophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the (4-bromo-2-chlorophenyl)methanamine framework can be established.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons. The substitution pattern on the aromatic ring—a bromine atom at position 4 and a chlorine atom at position 2—deshields the aromatic protons, causing them to resonate at lower fields.

In a derivative like N-(4-bromo-2-chloroacetanilide), the acetyl group further influences the chemical shifts. chemicalbook.com The analysis of imine derivatives, such as 4-bromo-N-[(4-chlorophenyl)methylene]-benzamine, shows the imine proton (N=CH) as a singlet around δ 8.36 ppm, with the aromatic protons appearing as a multiplet in the range of δ 6.20-8.16 ppm. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.3-7.5 | d |

| H-5 | ~7.1-7.3 | dd |

| H-6 | ~7.5-7.7 | d |

| -CH₂- | ~3.8-4.2 | s |

| -NH₂ | ~1.5-3.0 (broad) | s |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The aromatic carbons will appear in the typical downfield region of δ 110-150 ppm. The carbon atoms directly bonded to the electronegative halogen atoms (C-2 and C-4) will be significantly influenced. The C-Br bond generally causes a smaller downfield shift compared to the C-Cl bond. The benzylic carbon (-CH₂) is expected to resonate around δ 40-50 ppm.

Data from related compounds like 4-bromo-2-chloroaniline (B1269894) shows aromatic carbon signals at δ 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm. rsc.org For derivatives like N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine, the imine carbon (C=N) appears at δ 159.7 ppm, while the benzylic carbon is at δ 62.1 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~140-142 |

| C-2 | ~133-135 |

| C-3 | ~130-132 |

| C-4 | ~118-120 |

| C-5 | ~131-133 |

| C-6 | ~128-130 |

| -CH₂- | ~45-50 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in confirming the structural assignments of this compound.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the phenyl ring, confirming their relative positions. Specifically, a cross-peak would be expected between H-5 and H-6, and between H-3 and H-5, assuming a significant long-range coupling.

A NOESY spectrum would provide information about the spatial proximity of protons. It would be particularly useful in confirming the substitution pattern by showing through-space interactions between the benzylic protons (-CH₂) and the proton at the C-6 position of the aromatic ring. This would definitively establish the ortho relationship between the chloro and aminomethyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹ as two distinct peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The presence of the halogen substituents will give rise to C-Cl and C-Br stretching vibrations in the fingerprint region, typically below 1000 cm⁻¹.

In the related compound 4-bromo-2-chloroaniline, IR spectra show N-H stretching vibrations and other characteristic peaks. nih.govresearchgate.net For the derivative 4-bromo-2-chloroacetanilide, the presence of the amide group introduces a strong C=O stretching band around 1660-1680 cm⁻¹ and an N-H bending vibration around 1550 cm⁻¹. chemicalbook.com

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400 | Medium |

| N-H Stretch (symmetric) | ~3300 | Medium |

| Aromatic C-H Stretch | ~3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850-2960 | Medium |

| N-H Bend (scissoring) | ~1600-1650 | Medium-Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Weak |

| C-N Stretch | ~1000-1200 | Medium |

| C-Cl Stretch | ~600-800 | Strong |

| C-Br Stretch | ~500-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the substituted benzene (B151609) ring.

The benzene ring exhibits characteristic π → π* transitions. The presence of the amino group (-NH₂) and the halogen atoms as auxochromes will cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions.

The UV spectrum of benzylamine (B48309) itself shows absorption maxima at approximately 206 nm and 256 nm. chemicalbook.com For this compound, the absorption maxima are expected to be shifted to longer wavelengths due to the extended conjugation and the electronic effects of the bromine and chlorine substituents. The solvent can also influence the position of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₇BrClN), the molecular ion peak [M]⁺ would be expected. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Predicted mass spectrometry data from PubChem for the protonated molecule [M+H]⁺ gives an m/z of 219.95232. uni.lu Common fragmentation pathways for benzylamines involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a dominant process for aliphatic amines. rsc.org Another characteristic fragmentation is the loss of the amine group. For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway.

Expected Fragmentation Patterns:

Benzylic cleavage: Loss of the amino group (-NH₂) to form the (4-bromo-2-chlorophenyl)methyl cation.

Loss of halogens: Fragmentation involving the loss of a bromine or chlorine radical.

The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the fragment ions containing these atoms.

Table 4: Predicted m/z values for Major Fragments of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M+H]⁺ | [C₇H₈BrClN]⁺ | ~220, 222, 224 |

| [M-NH₂]⁺ | [C₇H₅BrCl]⁺ | ~202, 204, 206 |

| [M-Br]⁺ | [C₇H₇ClN]⁺ | ~140, 142 |

| [M-Cl]⁺ | [C₇H₇BrN]⁺ | ~184, 186 |

Note: The m/z values are approximate and represent the most abundant isotope for each element. The isotopic distribution will result in a pattern of peaks for each fragment.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound (C₇H₇BrClN), HRMS provides an exact mass measurement, which distinguishes it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N). The expected exact mass for the molecular ion [M+H]⁺ allows for confident identification. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which are theoretical values that can be compared with experimental data from ion mobility-mass spectrometry. uni.lu

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₇H₇⁷⁹Br³⁵ClN | 218.9450 |

| [M+H]⁺ | C₇H₈⁷⁹Br³⁵ClN⁺ | 219.9523 |

| [M+Na]⁺ | C₇H₇⁷⁹Br³⁵ClNNa⁺ | 241.9343 |

Data is based on calculations using the most abundant isotopes. The presence of other isotopes (e.g., ⁸¹Br, ³⁷Cl) will result in additional peaks as discussed in the next section.

Isotopic Pattern Analysis for Halogenated Compounds

A hallmark of mass spectra for compounds containing chlorine and bromine is the distinctive isotopic pattern of the molecular ion region. youtube.com This pattern arises from the natural abundance of their major isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), and ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%). libretexts.orglibretexts.org The presence of one bromine and one chlorine atom in this compound results in a characteristic cluster of peaks for the molecular ion [M]˙⁺ and its fragments.

The molecule will exhibit four main isotopic peaks for any ion containing both halogens:

M: Containing ⁷⁹Br and ³⁵Cl

M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks are predictable based on the natural isotopic abundances. youtube.com The approximate intensity ratio for a compound with one chlorine and one bromine atom is roughly 100:127:32 (for M:M+2:M+4), which creates a unique and easily identifiable signature in the mass spectrum. youtube.comlibretexts.org This pattern is a powerful diagnostic tool for confirming the presence of these specific halogens in an unknown sample. researchgate.net

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopologues | Theoretical m/z | Relative Intensity (%) |

| M | C₇H₇⁷⁹Br³⁵ClN | 218.9450 | 100.0 |

| M+2 | C₇H₇⁸¹Br³⁵ClN / C₇H₇⁷⁹Br³⁷ClN | 220.9427 | ~127.3 |

| M+4 | C₇H₇⁸¹Br³⁷ClN | 222.9398 | ~32.4 |

Relative intensities are calculated based on the natural abundance of the isotopes and can be simulated using specialized software. sisweb.com

Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For amine-containing halogenated aromatic compounds, these interactions are critical for stabilizing the crystal lattice. researchgate.net Key interactions expected for this compound and its derivatives include:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. nih.govnih.gov These N-H···N or N-H···X (where X is an electronegative atom) interactions are often the primary organizing force in the crystal structure. researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.

In the crystal structure of a related compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), weak intermolecular C—H···O hydrogen bonds link molecules into chains. researchgate.net Similarly, studies on other brominated compounds have shown that Br···Br interactions can be a driving force for crystallization. researchgate.net These examples highlight the types of interactions that dictate the supramolecular architecture of this compound in the solid state.

Tautomeric Form Determination in Solid State

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. youtube.com The question of which tautomeric form exists in the solid state is critical, as it can significantly affect the molecule's properties and intermolecular interactions. nih.gov

For this compound, the structure is a primary benzylamine. This class of compounds does not possess the necessary functional groups for common tautomeric transformations, such as keto-enol or imine-enamine tautomerism. The protons on the aminomethyl group (-CH₂NH₂) are not labile in a way that would lead to a stable, alternative constitutional isomer through proton migration. Therefore, this compound is expected to exist in a single, non-tautomeric form in the solid state.

In more complex systems, like benzimidazoles, prototropic tautomerism is a key feature, and solid-state NMR and SCXRD are used to identify the dominant form in the crystal, which may be different from that in solution. beilstein-journals.org However, for a simple benzylamine like the title compound, such equilibria are not chemically feasible.

Computational and Theoretical Investigations of 4 Bromo 2 Chlorophenyl Methanamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scispace.com It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for calculating a variety of molecular properties for systems like (4-Bromo-2-chlorophenyl)methanamine.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the ground-state optimized geometry. researchgate.net This process finds the minimum energy conformation on the potential energy surface. mdpi.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, often performed concurrently, reveals details about the distribution of electrons within the molecule. This includes the calculation of atomic charges and dipole moments, which are essential for understanding the molecule's polarity and intermolecular interactions. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-C (side chain) | 1.51 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C-Cl | 120.5° |

| Bond Angle | C-C-N | 110.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed across the ring system, influenced by the electron-withdrawing halogen atoms. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents illustrative data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -0.89 |

| Energy Gap (ΔE) | 5.63 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic attack. mdpi.com

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule. It helps to distinguish different types of chemical bonds (covalent, ionic) and lone pairs of electrons.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scispace.com These theoretical calculations are essential for assigning the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netscispace.com

To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values. researchgate.net A detailed vibrational analysis helps to confirm the molecular structure and provides insights into the strength of its chemical bonds. researchgate.net

Table 3: Hypothetical Vibrational Frequencies and Assignments for Key Modes of this compound

This table presents illustrative data based on characteristic frequencies for functional groups found in the molecule.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Symmetric N-H Stretch | -NH₂ | 3350 |

| Asymmetric N-H Stretch | -NH₂ | 3450 |

| Aromatic C-H Stretch | C-H | 3050-3100 |

| Aliphatic C-H Stretch | -CH₂- | 2855-2925 |

| C=C Aromatic Stretch | Benzene (B151609) Ring | 1450-1600 |

| C-Cl Stretch | C-Cl | 700-750 |

| C-Br Stretch | C-Br | 550-650 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and conformational changes. researchgate.netresearchgate.net For this compound, MD simulations can explore the rotational freedom of the aminomethyl (-CH₂NH₂) side chain, revealing its preferred orientations and the energy barriers between different conformations.

In the context of drug design, MD simulations are invaluable for studying ligand-receptor interactions. nih.govnih.gov By placing the molecule in the binding site of a target protein, simulations can predict its binding mode, stability, and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern its affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems

For very large systems, such as an enzyme with its substrate, performing full quantum mechanics calculations is computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by combining the accuracy of QM with the speed of classical molecular mechanics (MM). nih.govwikipedia.org

In a QM/MM simulation, the most critical part of the system—such as the ligand and the active site residues of a protein—is treated with a high-level QM method. cecam.orgkit.edu The rest of the system, including the bulk of the protein and surrounding solvent, is described using a less computationally expensive MM force field. nih.gov This approach allows for the accurate study of chemical reactions, electronic polarization, and charge transfer processes within complex biological environments, providing a level of detail that would be unattainable with either method alone. nih.gov

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method utilized in drug discovery to predict the binding affinities of ligands to their target proteins. This technique calculates the free energy difference between two states, for instance, a ligand in a solvent and the same ligand bound to a protein. By comparing the binding free energies of a series of related compounds, FEP can guide the optimization of lead compounds in a drug design campaign.

While no specific FEP calculations for this compound have been reported, this method could be instrumental in understanding its potential interactions with biological targets. For a hypothetical research scenario where this compound is a scaffold for a novel inhibitor, FEP could be employed to predict how modifications to its structure would affect binding affinity. For example, the bromine or chlorine atoms could be computationally substituted with other functional groups to explore the structure-activity relationship (SAR).

Table 1: Illustrative Data from a Hypothetical FEP Study on Analogues of this compound

| Ligand Modification | Predicted Relative Binding Free Energy (kcal/mol) | Predicted Fold Change in Affinity |

| R-group change from -Br to -F | -0.5 | 2.2x tighter |

| R-group change from -Cl to -CH3 | +1.2 | 5.8x weaker |

| Addition of a hydroxyl group to the phenyl ring | -1.8 | 18.2x tighter |

| Removal of the aminomethyl group | +5.0 | >1000x weaker |

This data is hypothetical and for illustrative purposes only.

In Silico ADMET Profiling and Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions help to identify potential liabilities of a drug candidate before it enters more resource-intensive preclinical and clinical development. For a molecule like this compound, a range of ADMET properties can be computationally estimated based on its structure.

Absorption: Properties such as intestinal absorption, oral bioavailability, and permeability through the Caco-2 cell line model are predicted. The presence of polar groups like the amine can influence these parameters.

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and the volume of distribution. The lipophilicity, influenced by the bromo and chloro substituents, is a key determinant of these properties.

Metabolism: Computational models can predict the primary sites of metabolism by cytochrome P450 enzymes. The aromatic ring and the aminomethyl group are potential sites for metabolic reactions such as hydroxylation and N-dealkylation.

Excretion: The likely routes of elimination from the body, such as renal or biliary excretion, are estimated.

Toxicity: A variety of potential toxicities can be flagged, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

Table 2: Predicted ADMET Properties for a Compound with a Structure Similar to this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| CYP2D6 Substrate | Yes |

| CYP3A4 Inhibitor | No |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagen |

This data is based on general predictions for structurally related compounds and should be experimentally verified.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational chemistry plays a vital role in the design and prediction of NLO properties of novel materials.

For organic molecules, a significant NLO response is often associated with a large difference in the dipole moment between the ground and excited electronic states, as well as a high molecular hyperpolarizability. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance these properties. In the case of this compound, the substituted benzene ring provides a π-system, while the halogen atoms and the aminomethyl group can influence its electronic properties.

Studies on other brominated aromatic compounds have shown that the presence of bromine can enhance the second harmonic generation (SHG) efficiency, a key NLO property. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the hyperpolarizabilities of this compound and its derivatives to assess their potential as NLO materials.

Table 3: Calculated NLO Properties for a Structurally Related Brominated Aromatic Compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 80 x 10⁻³⁶ esu |

This data is for a representative brominated organic NLO material and not specific to this compound.

Tautomerism and Proton Transfer Studies

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. wiley-vch.de This phenomenon, known as tautomerism, can have significant implications for the chemical reactivity, biological activity, and spectroscopic properties of a compound. Proton transfer is the fundamental process underlying tautomerization.

For this compound, while significant tautomerism is not expected in its ground state, computational studies could explore the potential for proton transfer in different environments or in its excited states. The primary amine group is the most likely site for protonation or deprotonation. Theoretical calculations can determine the relative energies of different protonation states and potential tautomeric forms, providing insight into the most stable species under various conditions.

For instance, in related benzylamine (B48309) systems, computational studies have been used to investigate reaction mechanisms involving proton transfer. researchgate.net In more complex molecules containing benzylamine moieties, solvent- and temperature-dependent tautomeric equilibria have been observed and characterized using a combination of spectroscopic and computational methods. nih.gov These studies reveal how subtle structural and environmental changes can influence the position of the tautomeric equilibrium.

Table 4: Hypothetical Relative Energies of Protolytic Species of this compound in Solution

| Species | Relative Free Energy (kcal/mol) |

| Neutral (C₆H₃BrCl)CH₂NH₂ | 0.0 |

| Protonated (C₆H₃BrCl)CH₂NH₃⁺ | -10.5 |

| Deprotonated (C₆H₃BrCl)CH₂NH⁻ | +25.0 |

This data is hypothetical and intended to illustrate the application of computational methods to study proton transfer equilibria.

Structure Activity Relationship Sar Studies and Drug Discovery Applications of 4 Bromo 2 Chlorophenyl Methanamine Scaffolds

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The (4-Bromo-2-chlorophenyl) moiety is a recurring structural feature in a variety of pharmaceutical agents. Its derivatives are crucial building blocks for drugs targeting complex diseases. For instance, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are documented intermediates in the synthesis of the antidiabetic drug dapagliflozin (B1669812). chembk.comresearchgate.net Similarly, the 5-(4-bromophenyl)pyrimidine (B2776488) core is fundamental to the structure of potent dual endothelin receptor antagonists like macitentan (B1675890) and aprocitentan. acs.orgresearchgate.net The presence of halogen atoms on the phenyl ring is noted to be a significant factor in inducing the desired pharmacological properties in the final compounds. researchgate.net

Precursor for Neurological Disorder Therapeutics

While phenethylamine (B48288) derivatives such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) are investigated as serotonergic 5-HT2A/2C receptor partial agonists, and other related benzophenones are used to synthesize ligands for GABA-A receptors implicated in psychiatric disorders, the direct application of (4-bromo-2-chlorophenyl)methanamine as a precursor for currently marketed neurological disorder therapeutics is not extensively documented in the reviewed scientific literature. researchgate.netnih.govmdpi.com The search for novel agents for central nervous system disorders is a continuous effort, and various heterocyclic compounds are synthesized and evaluated for potential activity. nih.gov

Development of Antimalarial Agents

The fight against malaria, particularly strains resistant to traditional therapies like chloroquine (B1663885) (CQ), has driven extensive research into new chemical entities. nih.govplos.org The 4-aminoquinoline (B48711) scaffold has been a major focus, with research aiming to identify structural features that confer activity against CQ-resistant Plasmodium falciparum. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that a halogen at the 7-position of the quinoline (B57606) ring is a common feature among active compounds. nih.gov

Although a direct synthesis route from this compound is not explicitly detailed, compounds based on a 4-bromo-2-chlorophenyl structure have demonstrated significant in vitro inhibitory effects against malaria parasites. researchgate.net The development of "reversed chloroquine" compounds, where the traditional side chain is replaced with different aromatic groups, has yielded molecules with potent activity against both CQ-sensitive and CQ-resistant strains. nih.gov This highlights the value of diverse aromatic scaffolds, including the bromo-chloro-phenyl moiety, in designing next-generation antimalarials. nih.govuga.edu

| Compound | Target/Strain | Activity (IC50) | Source |

| Compound 4 (Reversed CQ) | P. chabaudi (in mice) | Orally active, increased survival | nih.gov |

| Compound 22 (Reversed CQ) | P. chabaudi (in mice) | Orally active, 2/3 mice parasite-free | nih.gov |

| Amodiaquine Analogues | P. falciparum (CQ-resistant) | Low nanomolar IC50 | plos.org |

Inhibitors for HIV-1 Integrase

HIV-1 integrase is a validated and critical target for antiretroviral therapy, as it is essential for the replication of the virus and has no human homologue. sun-shinechem.com The development of integrase inhibitors has led to important therapeutic agents. Research has explored a wide variety of chemical scaffolds, including quinolines, pyrazolothiadiazines, and hydroxynaphthyridine diones, to find potent inhibitors. nih.govgoogle.comkoreascience.kr However, based on the reviewed literature, the use of this compound as a specific intermediate in the synthesis of known HIV-1 integrase inhibitors is not documented.

Intermediates for SGLT2 Inhibitors

The (4-Bromo-2-chlorophenyl) scaffold is a key intermediate in the synthesis of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type-2 diabetes. ias.ac.inpatsnap.com The synthesis of dapagliflozin involves several key intermediates derived from this scaffold.

One common synthetic route starts with 5-bromo-2-chlorobenzoic acid, which is converted via Friedel-Crafts acylation with phenetole (B1680304) to form the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. chembk.comgoogle.com This ketone is a crucial building block for constructing the final C-aryl glucoside structure of dapagliflozin. researchgate.netgoogle.com Another related starting material, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is also utilized in synthetic pathways to produce the drug. researchgate.net The efficient and large-scale synthesis of these intermediates is critical for the commercial production of dapagliflozin. researchgate.net

Ligands for GABA-B Receptors

GABA-B receptors are metabotropic G-protein coupled receptors that play a significant inhibitory role in the central nervous system. nih.govnih.gov They are validated targets for drugs treating conditions like spasticity and alcohol addiction, with baclofen (B1667701) being the primary clinical agonist. nih.govwikipedia.org GABA-B receptors are obligate heterodimers, consisting of GABA-B1 and GABA-B2 subunits, which presents a complex target for drug design. nih.govnih.gov While extensive research has been conducted to develop new agonists and positive allosteric modulators for the GABA-B receptor, the reviewed scientific literature does not specify the use of this compound as an intermediate for synthesizing ligands for this particular receptor. nih.govnih.gov

Dual Endothelin Receptor Antagonists

The (4-bromophenyl) group is a critical pharmacophore in a class of potent, orally active dual endothelin (ET) receptor antagonists used for treating pulmonary arterial hypertension and other cardiovascular conditions. acs.org Macitentan and its major active metabolite, aprocitentan, both feature a 5-(4-bromophenyl)pyrimidine core structure. researchgate.nettandfonline.com The synthesis of these molecules relies on building blocks derived from 4-bromophenyl precursors. researchgate.netnewdrugapprovals.org

SAR studies have confirmed that substituting the pyrimidine (B1678525) core at the 5-position with a 4-bromophenyl residue leads to potent ET receptor antagonists. researchgate.net Aprocitentan, which is N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide, demonstrates potent antagonism of both ET-A and ET-B receptors. sun-shinechem.comtandfonline.comtandfonline.com This dual activity is considered beneficial for comprehensively blocking the deleterious effects of endothelin-1. tandfonline.com Aprocitentan was recently approved for treating hypertension, making it the first endothelin receptor antagonist approved for this indication. newdrugapprovals.org

| Compound | Target Receptor | Activity (IC50) | Source |

| Aprocitentan (ACT-132577) | ET-A | 3.4 nM | tandfonline.commedchemexpress.com |

| Aprocitentan (ACT-132577) | ET-B | 987 nM | tandfonline.commedchemexpress.com |

| Macitentan (ACT-064992) | ET-A | Potent Inhibitor | acs.orgresearchgate.net |

| Macitentan (ACT-064992) | ET-B | Significant Affinity | acs.orgresearchgate.net |

Insecticidal Compounds

The this compound moiety is a critical component in the design of modern insecticides. For instance, profenofos (B124560), an organophosphate pesticide, features a 4-bromo-2-chlorophenyl group. nih.gov This compound is a direct-acting inhibitor of acetylcholinesterase, a vital enzyme in the nervous system of insects. nih.gov The specific arrangement of the bromo and chloro substituents on the phenyl ring is crucial for its potent insecticidal activity. The metabolism of profenofos in target organisms often leads to the formation of 4-bromo-2-chlorophenol, which can serve as a biomarker for exposure. nih.gov

Halogen Substituent Effects on Biological Activity and Target Binding

Amine Functionalization and Conformational Rigidity in SAR

Introducing conformational rigidity into the scaffold can also have a profound effect on SAR. By incorporating the amine into a cyclic system or by introducing bulky substituents that restrict bond rotation, the conformational freedom of the molecule is reduced. This can lead to a more defined three-dimensional structure that may fit more precisely into a specific receptor binding pocket, resulting in enhanced affinity and selectivity.

Molecular Docking and Receptor Binding Assays

Molecular docking and receptor binding assays are indispensable tools for elucidating the interactions of this compound-based compounds with their biological targets at the molecular level. researchgate.netnih.govmdpi.comdrugdesign.orgnih.gov These techniques provide valuable insights into the binding modes, affinities, and potential binding sites of these ligands.

Serotonin (B10506) and Dopamine (B1211576) Receptor Binding

Derivatives of the this compound scaffold have been investigated for their potential to interact with serotonin and dopamine receptors, which are important targets for the treatment of various neurological and psychiatric disorders. nih.govnih.gov Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity of these compounds for specific receptor subtypes. For instance, studies have shown that the binding affinity to the D2 dopamine receptor and the 5-HT2C serotonin receptor can be correlated with the clinical efficacy of certain antipsychotic drugs. nih.gov Molecular docking studies can further illuminate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these compounds to the receptor's active site. nih.gov

Enzyme Inhibition Studies (e.g., PfPMT, α-glucosidase)

The versatility of the this compound scaffold extends to its application in the development of enzyme inhibitors. For example, derivatives have been designed and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs. nih.gov In vitro enzyme inhibition assays are used to determine the inhibitory potency (e.g., IC50 values) of these compounds. nih.gov Molecular docking studies can then be used to predict the binding mode of the most potent inhibitors within the enzyme's active site, identifying key amino acid residues involved in the interaction. nih.gov

Identification of Potential Binding Sites

A crucial aspect of drug design is the identification and characterization of the binding site on the target protein. drugdesign.org Molecular docking simulations play a pivotal role in this process by predicting the most favorable binding pose of a ligand within a receptor or enzyme. researchgate.netnih.govmdpi.comdrugdesign.orgnih.gov These computational models can reveal the specific amino acid residues that form the binding pocket and the types of interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the molecular basis of action and for guiding the rational design of new, more potent, and selective analogs.

In Vivo Pharmacological Evaluation of Analogs

A thorough review of publicly available scientific literature and research databases reveals a significant gap in the in vivo pharmacological evaluation of analogs specifically derived from the this compound scaffold. Despite the potential of substituted benzylamine (B48309) derivatives in drug discovery, dedicated studies detailing the systemic effects, efficacy, and pharmacokinetic profiles of compounds based on this particular halogen substitution pattern in living organisms are not readily found.

The exploration of structure-activity relationships (SAR) for novel chemical entities heavily relies on a progressive evaluation pipeline, which typically begins with computational and in vitro assays before advancing to in vivo models. The absence of published in vivo data for this compound analogs suggests that research on this specific scaffold may be in its nascent stages or has not progressed to animal testing.

While the broader class of halogenated phenyl derivatives has been investigated for various therapeutic applications, the specific contribution of the 4-bromo and 2-chloro substitution on the phenyl ring of a methanamine scaffold in a biological context remains to be elucidated through in vivo studies. Such research is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential therapeutic efficacy and target engagement of these compounds in a complex physiological system.

Future research endeavors are necessary to synthesize and evaluate a series of this compound analogs in vivo. These studies would be instrumental in determining their potential as scaffolds for developing new therapeutic agents and would provide invaluable data for constructing a meaningful SAR profile. Without such research, the discussion on the in vivo pharmacology of this compound class remains speculative.

Intermolecular Interactions and Crystal Engineering

Hydrogen Bonding Networks (O-H...N, C-H...O)

In the absence of hydroxyl groups in the primary structure of (4-Bromo-2-chlorophenyl)methanamine, classical O-H...N hydrogen bonds would not be expected unless co-crystallized with a hydroxyl-containing solvent or another component. However, the amine group is a potent hydrogen bond donor and acceptor. It is anticipated that N-H...N hydrogen bonds would be a significant feature in the crystal packing, leading to the formation of chains or dimeric motifs.

Halogen Bonding and Other Non-Covalent Interactions (e.g., Halogen...Oxygen Contacts)

The presence of both bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the nitrogen atom of the amine group could act as a halogen bond acceptor.

Additionally, halogen...halogen interactions (Br...Cl, Br...Br, Cl...Cl) might be present, contributing to the packing arrangement. Studies on other halogenated aromatic compounds have demonstrated the significance of these interactions in directing the crystal architecture. For example, in the crystal structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, short halogen...oxygen contacts are observed, forming molecular sheets. nih.gov The cooperativity between hydrogen and halogen bonds has also been noted in various systems, where the presence of one enhances the strength of the other. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H...H, H...Br/Br...H, and H...Cl/Cl...H contacts, reflecting the prevalence of van der Waals forces. The analysis would also quantify the contributions of hydrogen bonds (N-H...N) and any halogen bonds present. For instance, in a related compound, 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld analysis showed that H...H (35.9%), H...Cl/Cl...H (15.0%), H...C/C...H (12.4%), and H...Br/Br...H (10.8%) were the most significant contacts. uni.lu A similar distribution, with the addition of significant N-H...N contacts, would be anticipated for this compound.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of chiral amines, a critical component in many pharmaceuticals, remains a significant area of research. nih.govacs.org Scientists are actively developing advanced catalysts to improve the enantioselective synthesis of these molecules. nih.govacs.org This involves designing new chiral ligands, including phosphino-oxazolines and P-stereogenic phosphines, that can be paired with transition metals to create highly active and efficient catalysts. nih.govacs.org The goal is to achieve greater control over the stereochemistry of the final product, leading to purer and more effective drugs. nih.govacs.org

Novel Derivatization Strategies for Bioactive Molecules

Researchers are continuously exploring new ways to modify (4-bromo-2-chlorophenyl)methanamine to create novel bioactive molecules. researchgate.netresearchgate.net One strategy involves the photocatalytic synthesis of α-tertiary amines, which are important structures in drug discovery. researchgate.net This method uses visible light and a photocatalyst to enable specific chemical transformations under mild conditions. researchgate.net

Another area of focus is the development of one-pot, three-component reactions for synthesizing complex molecules like 3-sulfonyl-2-aminopyridines. acs.org These reactions are highly versatile and can be scaled up for industrial applications, facilitating the creation of new pharmaceuticals. acs.org The ability to construct intricate molecular architectures from simple starting materials in a single step is a significant advancement in medicinal chemistry. acs.org

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding complex chemical reactions at the molecular level. weizmann.ac.ildissertation.com Density Functional Theory (DFT) is a powerful method used to study reaction mechanisms, electronic structures, and reaction barriers that are often difficult to investigate experimentally. dissertation.com

For instance, computational studies can help elucidate the role of catalysts in promoting specific reactions. weizmann.ac.il By modeling the interactions between the catalyst and the reactants, researchers can gain insights into how to design more efficient catalytic systems. weizmann.ac.il This predictive power accelerates the discovery and optimization of new chemical transformations.

Exploration of New Therapeutic Targets